N'-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide
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Overview
Description
N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide is a synthetic organic compound characterized by its complex structure, which includes aromatic rings and unsaturated carbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with phenylacetylene under basic conditions to form an intermediate compound.
Addition of the amine group: The intermediate is then reacted with 2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the unsaturated carbon chains into saturated ones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)but-4-EN-1-YL]ethanediamide
- N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)hex-4-EN-1-YL]ethanediamide
Uniqueness
N’-(4-Methylphenyl)-N-[2-phenyl-2-(prop-2-EN-1-YL)pent-4-EN-1-YL]ethanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-(2-phenyl-2-prop-2-enylpent-4-enyl)oxamide |
InChI |
InChI=1S/C23H26N2O2/c1-4-15-23(16-5-2,19-9-7-6-8-10-19)17-24-21(26)22(27)25-20-13-11-18(3)12-14-20/h4-14H,1-2,15-17H2,3H3,(H,24,26)(H,25,27) |
InChI Key |
MGALERWSMYFXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(CC=C)(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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